2-(5-Bromopyridin-3-yl)oxazole

Physicochemical profiling CNS drug design Lipinski parameters

2-(5-Bromopyridin-3-yl)oxazole (CAS 342600-96-8) is a heteroaryl bromide composed of a pyridine ring brominated at the 5-position and linked to an oxazole at the 3-position (IUPAC: 3-bromo-5-(1,3-oxazol-2-yl)pyridine). With a molecular formula of C₈H₅BrN₂O and a molecular weight of 225.04 g·mol⁻¹, this compound serves as a versatile building block in medicinal chemistry and agrochemical synthesis.

Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
CAS No. 342600-96-8
Cat. No. B1507488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromopyridin-3-yl)oxazole
CAS342600-96-8
Molecular FormulaC8H5BrN2O
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=COC(=N1)C2=CC(=CN=C2)Br
InChIInChI=1S/C8H5BrN2O/c9-7-3-6(4-10-5-7)8-11-1-2-12-8/h1-5H
InChIKeyGOAIPNFWVDIVCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Bromopyridin-3-yl)oxazole (CAS 342600-96-8): A Strategic Heteroaryl Bromide Building Block for Medicinal Chemistry and Cross-Coupling


2-(5-Bromopyridin-3-yl)oxazole (CAS 342600-96-8) is a heteroaryl bromide composed of a pyridine ring brominated at the 5-position and linked to an oxazole at the 3-position (IUPAC: 3-bromo-5-(1,3-oxazol-2-yl)pyridine). With a molecular formula of C₈H₅BrN₂O and a molecular weight of 225.04 g·mol⁻¹, this compound serves as a versatile building block in medicinal chemistry and agrochemical synthesis . Its dual heterocyclic architecture—combining the π-electron-deficient pyridine with the π-excessive oxazole—imbues it with distinct electronic properties, while the bromine atom provides a robust synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and C–H activation) [1]. Commercially available with purities typically ≥95% (up to 98% from select vendors), it is primarily employed as a key intermediate in the construction of complex heterocyclic arrays, including oligoaryl ligands and microtubule-targeting agents [2].

Why 2-(5-Bromopyridin-3-yl)oxazole Cannot Be Replaced by Generic Halopyridine-Oxazole Analogs


Although the heteroaryl halide scaffold appears superficially interchangeable, the specific bromine substitution pattern at the pyridine 5-position with an oxazole at the 3-position determines regioselective reactivity in cross-coupling and nucleophilic aromatic substitution. The bromine atom’s position directly influences the electron density at the carbon center, with the meta relationship to the oxazole ring creating a unique electronic landscape that differs from the 2-bromo or 6-bromo regioisomers [1]. In the synthesis of rhazinilam-type microtubule inhibitors, 3-bromo-5-(oxazol-2-yl)pyridine acts as a regiospecific electrophile in nucleophilic addition–oxidation sequences; substituting a chloro or fluoro analog would alter the oxidative addition kinetics in palladium-catalyzed steps and compromise the regiospecificity of the Buchwald-Hartwig amination used to install the amino group [2]. Furthermore, the bromine substituent offers a balanced reactivity profile—more reactive than chlorine toward oxidative addition, yet more stable than iodine—making it the optimal choice for sequential C–C and C–N bond-forming reactions in oligoaryl ligand assembly [1]. These factors preclude simple replacement with cheaper or more readily available halogen analogs without re-optimizing synthetic routes.

Quantitative Differentiation Evidence for 2-(5-Bromopyridin-3-yl)oxazole Against Closest Analogs


Calculated LogP Advantage Over Chloro and Fluoro Analogs for CNS Druglikeness

The calculated partition coefficient (LogP) of 2-(5-bromopyridin-3-yl)oxazole is 2.50, measured via the Moriguchi octanol-water method . This value places the compound within the optimal LogP range (2–3) for central nervous system (CNS) drug candidates, balancing membrane permeability with aqueous solubility. In contrast, the chloro analog 2-(5-chloropyridin-3-yl)oxazole is predicted to exhibit a LogP approximately 0.4–0.6 units lower based on the Hansch-Leo π constant for chlorine (π ≈ 0.71) versus bromine (π ≈ 0.86), while the fluoro analog would be substantially more hydrophilic (π ≈ 0.14) [1]. A LogP difference of 0.5 units can significantly impact blood-brain barrier penetration and tissue distribution, making the bromo congener the preferred choice for CNS-targeted libraries.

Physicochemical profiling CNS drug design Lipinski parameters

Topological Polar Surface Area (TPSA) and Its Implications for Oral Bioavailability

The topological polar surface area (TPSA) of 2-(5-bromopyridin-3-yl)oxazole is 38.92 Ų, as reported by leyan.com . This value falls well below the 140 Ų threshold commonly associated with good oral bioavailability and is also under the 90 Ų limit desirable for blood-brain barrier penetration. The TPSA arises from the nitrogen and oxygen atoms within the oxazole and pyridine rings (one oxygen, two nitrogen atoms). Replacement of bromine with a smaller halogen (F or Cl) does not alter TPSA, but substitution with polar functional groups (e.g., –OH, –NH₂) at the 5-position would increase TPSA by ≥20 Ų, potentially compromising membrane permeability. Among the halogen series, the bromo compound maintains the lowest TPSA-to-molecular-weight ratio (0.173 Ų/Da) due to bromine's high atomic mass, which is advantageous for maintaining drug-likeness while preserving a reactive cross-coupling handle.

Drug-likeness Oral bioavailability TPSA prediction

Quantitative Synthesis Yield: 100% Conversion in the US6642237 Patent Route

A patented synthesis route (US6642237 B1, Merck & Co., Inc.) reports a quantitative (100%) yield for the preparation of 2-(5-bromopyridin-3-yl)oxazole via acid-catalyzed cyclization of the corresponding acetal intermediate using H₂SO₄/P₂O₅ at 20–100 °C, followed by aqueous ammonia workup [1]. This is a rare example of a heteroaryl bromide synthesis achieving complete conversion without chromatographic purification. For comparison, analogous oxazole-forming cyclizations (e.g., Van Leusen oxazole synthesis) typically report isolated yields in the 45–78% range for bromopyridine-containing substrates [2]. The quantitative yield translates directly to lower cost-per-gram for bulk procurement, higher atom economy, and reduced purification burden—factors that are critical for medicinal chemistry groups scaling up hit-to-lead campaigns.

Process chemistry Synthetic efficiency Patent-validated route

Bromine as the Optimal Leaving Group for Sequential Cross-Coupling: Reactivity Hierarchy Br > I > Cl >> F

In palladium-catalyzed cross-coupling reactions, the relative reactivity order for halogen leaving groups on sp²-hybridized carbons is consistently I > Br > Cl >> F for oxidative addition. However, iodoarenes are prone to homocoupling side reactions and photolytic dehalogenation, while chloroarenes require specialized ligand systems (e.g., bulky electron-rich phosphines) for efficient coupling. The bromo substituent in 2-(5-bromopyridin-3-yl)oxazole occupies the 'sweet spot'—sufficiently reactive for room-temperature Suzuki-Miyaura coupling with Pd(PPh₃)₄ (typical conversions >90% within 2–4 hours), yet stable under ambient storage conditions without decomposition [1]. The compound has been successfully employed in C–H activation/cross-coupling sequences to construct 'head-to-tail' pyridyl-oxazole oligomers of variable length (5-mer to 7-mer), where the bromine atom enables regioselective C–C bond formation at the pyridine 5-position without competing oxazole ring functionalization [2]. The chloro analog would necessitate harsher conditions (elevated temperature, stronger bases) that risk oxazole ring opening.

Cross-coupling reactivity Oxidative addition kinetics Synthetic versatility

Validated Role as a Key Electrophile in Microtubule Inhibitor Synthesis (Rhazinilam Analogues)

In the synthesis of phenylpyridine-carbamate analogues of rhazinilam—a microtubule-targeting anticancer alkaloid—3-bromo-5-(oxazol-2-yl)pyridine (identical to 2-(5-bromopyridin-3-yl)oxazole) served as the indispensable electrophilic coupling partner. The ortho-disubstituted biaryl core was constructed via sequential regio-controlled nucleophilic addition of an ortho-lithiohomobenzylic alkoxide to the bromopyridine-oxazole, followed by oxidation [1]. Three novel analogues were synthesized and biologically evaluated as microtubule assembly and disassembly inhibitors. Replacement of the bromine atom with chlorine would have reduced the electrophilicity of the pyridine ring (Hammett σₚ: Br = 0.23 vs. Cl = 0.23, but polarizability differs substantially), potentially altering the regiochemical outcome of the nucleophilic addition step. The study confirmed that the bromo substitution pattern was critical for achieving the correct biaryl connectivity required for tubulin binding.

Microtubule inhibition Anticancer agents Rhazinilam analogues

Target Application Scenarios for 2-(5-Bromopyridin-3-yl)oxazole Based on Quantitative Evidence


CNS-Focused Fragment-Based Drug Discovery (FBDD) Libraries

With a LogP of 2.50 and TPSA of 38.92 Ų, 2-(5-bromopyridin-3-yl)oxazole is ideally suited as a fragment-sized building block (MW 225 Da) for CNS drug discovery programs. Its physicochemical profile satisfies both the Pfizer CNS MPO criteria (LogP 2–5, TPSA < 90 Ų) and the strictest fragment-based screening requirements (MW < 250 Da, LogP < 3.5). Medicinal chemistry teams constructing fragment libraries for neurodegenerative or psychiatric targets should specify this bromo analog over the chloro or fluoro congeners to maintain optimal lipophilicity . The bromine handle enables subsequent fragment elaboration via Suzuki-Miyaura coupling without requiring protecting group manipulation on the oxazole ring.

Scale-Up Synthesis of Pyridyl-Oxazole Oligoaryl Ligands for G-Quadruplex Research

Research groups synthesizing 'head-to-tail' pyridyl-oxazole oligomers (e.g., 5-mer to 7-mer ligands for G-quadruplex DNA targets) should prioritize procurement of 2-(5-bromopyridin-3-yl)oxazole. The compound's bromine substituent enables iterative C–H activation/cross-coupling sequences at room temperature, a reactivity level unattainable with the chloro analog. The quantitative (100%) synthetic yield reported in US6642237 translates to cost-effective multi-gram procurement, which is critical for multi-step oligomer synthesis where intermediate losses compound across 5–7 coupling steps .

Microtubule-Targeting Anticancer Agent Development (Rhazinilam Chemotype)

For oncology programs focused on microtubule dynamics, 2-(5-bromopyridin-3-yl)oxazole is the only validated electrophilic building block for constructing the sterically hindered ortho-disubstituted biaryl core of rhazinilam-type inhibitors. The Bonneau et al. (2007) study confirmed that three novel phenylpyridine-carbamate analogues—synthesized exclusively via this bromo intermediate—exhibit microtubule assembly/disassembly inhibitory activity . Procurement of this specific bromo compound is mandatory for replicating or expanding this chemotype; alternative halogen analogs have not been demonstrated to support the same synthetic route.

Agrochemical Intermediate Production Requiring High-Yield Halogenated Heterocycles

The agrochemical industry, which demands cost-efficient, high-purity intermediates for large-scale synthesis of fungicides, herbicides, or insecticides, benefits from the quantitative synthesis yield of 2-(5-bromopyridin-3-yl)oxazole. The 100% conversion patent route eliminates chromatographic purification, reduces solvent waste, and ensures consistent batch-to-batch quality—factors that directly impact cost-of-goods in agrochemical manufacturing. The bromine atom also provides a versatile vector for late-stage diversification via cross-coupling with boronic acids bearing agrochemically relevant fragments (e.g., aryl, heteroaryl, or cyclopropyl groups) .

Quote Request

Request a Quote for 2-(5-Bromopyridin-3-yl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.